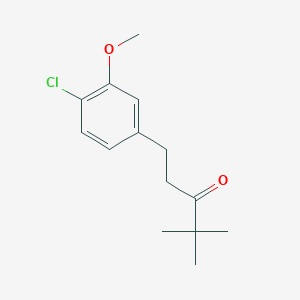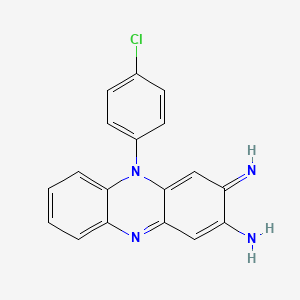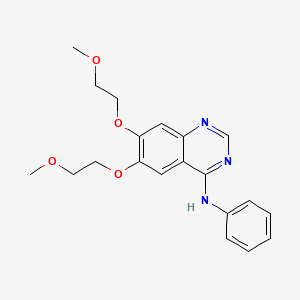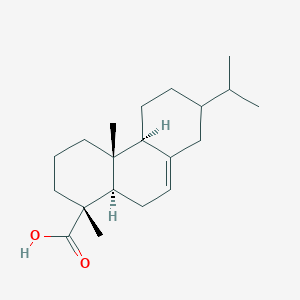
セフォキシチン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Δ2-Cefoxitin is a derivative of Cefoxitin, a semi-synthetic antibiotic derived from Cephamycin C, possessing high resistance to β-lactamase inactivation. An antibacterial.
科学的研究の応用
広域スペクトル抗菌活性
セフォキシチンは、ストレプトマイセス・ラクタムデュランスによって産生される天然物質であるセファマイシンCから誘導されたβ-ラクタム系抗生物質です {svg_1}. β-ラクタマーゼによる破壊に対する耐性により、嫌気性菌だけでなく、グラム陽性菌およびグラム陰性好気性菌を含む広範囲の抗菌活性を示します {svg_2}.
ESBL産生肺炎桿菌の治療
セフォキシチンは、集中治療室における広域スペクトルβ-ラクタマーゼ産生肺炎桿菌菌血症の確定治療薬として使用されてきました {svg_3}. セフォキシチンの臨床的有効性は、カルバペネム療法と同等であることが判明しました {svg_4}.
カルバペネム耐性株の選択を抑制
セフォキシチンを確定抗生物質療法として使用することは、一部のESBL-KP菌血症に対する治療オプションとなり、カルバペネムを節約し、カルバペネム耐性緑膿菌株の選択を抑制することができます {svg_5}.
金ナノ粒子ベースの薬物送達
金ナノ粒子は、その独自の特性により、効果的な薬物送達ビヒクルとして人気が高まっています {svg_6}. セフォキシチンは、金ナノ粒子の合成における還元剤および安定化剤として使用されてきました {svg_7}.
グラム陰性病原体における耐性克服
セフォキシチンは第2世代セファロスポリンであり、グラム陰性病原体のポリン(ompK35およびompK36)の修飾によりその可能性を失います {svg_8}. しかし、金ナノ粒子をデリバリーツールとして使用することで、これらの病原体に対するセフォキシチンの可能性を復活させることが提案されています {svg_9}.
ナノ抗生物質戦略
セフォキシチンと金ナノ粒子の組み合わせは、臨床病原体における耐性を克服するためのナノ抗生物質戦略を表しています {svg_10}. このアプローチは、抗生物質の効力を高め、耐性菌感染症の治療のための新しい道を提供します {svg_11}.
作用機序
Target of Action
Δ2-Cefoxitin primarily targets the penicillin-binding proteins (PBPs) . PBPs are a group of proteins that are essential in the final stages of constructing the bacterial cell wall. They catalyze the formation of the peptidoglycan layer, which provides structural integrity to the bacterial cell.
Mode of Action
Δ2-Cefoxitin, as a beta-lactam antibiotic, binds to the PBPs . This binding prevents the PBPs from forming the cross-linkages between the peptidoglycan layers that make up the bacterial cell wall . As a result, the synthesis of the bacterial cell wall is inhibited, leading to the weakening of the cell wall and eventually causing bacterial cell death .
Biochemical Pathways
The primary biochemical pathway affected by Δ2-Cefoxitin is the peptidoglycan synthesis pathway . By inhibiting the cross-linking of the peptidoglycan layers, Δ2-Cefoxitin disrupts the integrity of the bacterial cell wall. This disruption can lead to cell lysis and death, particularly in actively growing cells where the cell wall is continually being remodeled.
Pharmacokinetics
The pharmacokinetics of Δ2-Cefoxitin involve its distribution, metabolism, and excretion . After intravenous administration, Δ2-Cefoxitin is rapidly distributed into the plasma and tissue fluids . It has a serum half-life of 41-59 minutes . About 85% of the drug is excreted in the urine .
Result of Action
The primary result of Δ2-Cefoxitin’s action is the inhibition of bacterial cell wall synthesis , leading to bacterial cell death . This makes Δ2-Cefoxitin effective against a broad spectrum of bacteria, including those causing urinary tract infections, blood infections, bone and joint infections, and lower respiratory tract infections .
Safety and Hazards
将来の方向性
Cefoxitin is used to treat infections caused by bacteria including pneumonia and other lower respiratory tract (lung) infections; and urinary tract, abdominal (stomach area), female reproductive organs, blood, bone, joint, and skin infections . As treatment of bacterial infections requires a large dose, impurities related to the active pharmaceutical ingredient is a significant concern . Therefore, future research may focus on improving the synthesis process to reduce impurities and enhance the efficacy of the drug.
生化学分析
Biochemical Properties
The methoxyl group provides Δ2-Cefoxitin with a remarkable degree of resistance to all β-lactamases . This resistance provides the antibiotic with a broad antibacterial spectrum, including activity against indole-positive Proteus strains, Serratia spp., and Bacteroides spp .
Cellular Effects
Δ2-Cefoxitin is a cell-wall-active agent and is bactericidal in its action . It is active against many strains of Gram-negative bacteria that have become refractory to other β-lactam antibiotics .
Molecular Mechanism
The molecular mechanism of Δ2-Cefoxitin involves the inhibition of bacterial cell wall synthesis. The antibiotic binds to penicillin-binding proteins located inside the bacterial cell wall, inhibiting the last step of bacterial cell wall synthesis .
Temporal Effects in Laboratory Settings
Marked resistance to enzymatic degradation, high bactericidal activity over a large range of inoculum levels, and favorable metabolic disposition makes Δ2-Cefoxitin a highly effective agent in vivo .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Δ2-Cefoxitin involves the conversion of 7-aminocephalosporanic acid (7-ACA) to cefoxitin through a series of chemical reactions.", "Starting Materials": [ "7-aminocephalosporanic acid (7-ACA)", "Methyl vinyl ketone", "Sodium borohydride", "Methanol", "Hydrogen chloride", "Sodium hydroxide", "Chloroacetic acid", "Triethylamine", "Benzene", "Acetic anhydride", "Dimethylformamide", "Sodium bicarbonate", "Water" ], "Reaction": [ "7-ACA is reacted with methyl vinyl ketone in the presence of sodium borohydride and methanol to form 7-aminodesacetoxycephalosporanic acid (7-ADCA).", "7-ADCA is then reacted with hydrochloric acid to form 7-aminodesacetoxycephalosporanic acid hydrochloride.", "The hydrochloride salt is then reacted with sodium hydroxide to form 7-aminodesacetoxycephalosporanic acid.", "7-aminodesacetoxycephalosporanic acid is then reacted with chloroacetic acid and triethylamine in benzene to form cefoxitin intermediate.", "The cefoxitin intermediate is then reacted with acetic anhydride and dimethylformamide in the presence of sodium bicarbonate and water to form Δ2-cefoxitin." ] } | |
CAS番号 |
1422023-32-2 |
分子式 |
C16H17N3O7S2 |
分子量 |
427.5 g/mol |
IUPAC名 |
(2R,6R,7S)-3-(carbamoyloxymethyl)-7-methoxy-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17N3O7S2/c1-25-16(18-10(20)5-9-3-2-4-27-9)13(23)19-11(12(21)22)8(6-26-15(17)24)7-28-14(16)19/h2-4,7,11,14H,5-6H2,1H3,(H2,17,24)(H,18,20)(H,21,22)/t11-,14-,16+/m1/s1 |
InChIキー |
FNLHDPKGLFRMLP-XFJVYGCCSA-N |
異性体SMILES |
CO[C@@]1([C@@H]2N(C1=O)[C@H](C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
正規SMILES |
COC1(C2N(C1=O)C(C(=CS2)COC(=O)N)C(=O)O)NC(=O)CC3=CC=CS3 |
同義語 |
(2R,6R,7S)-3-[[(Aminocarbonyl)oxy]methyl]-7-methoxy-8-oxo-7-[[2-(2-thienyl)acetyl]amino]-5-Thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylic Acid_x000B_ |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(6-(acetoxymethyl)-5-oxo-2,3-dihydro-5H-spiro[indolizine-1,2'-[1,3]dioxolan]-7-yl)propanoate](/img/structure/B1144632.png)

![6-[4-(1-Carboxyethyl)phenyl]-5-oxohexanoic acid](/img/structure/B1144638.png)





